molecular formula C19H12F2N2O2S B14120710 1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14120710
M. Wt: 370.4 g/mol
InChI Key: FNHSGTCWPNBETB-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

The synthesis of 1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thieno[3,2-d]pyrimidine precursors with 2,4-difluorobenzyl and phenyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Studied for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as kinases. It may inhibit the activity of these enzymes by binding to their active sites, thereby disrupting cellular signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C19H12F2N2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12F2N2O2S/c20-13-7-6-12(15(21)10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)14-4-2-1-3-5-14/h1-10H,11H2

InChI Key

FNHSGTCWPNBETB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=C(C=C4)F)F

Origin of Product

United States

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